Cas no 941979-80-2 (N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide)

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide is a synthetic organic compound featuring a pyridazinone core linked to a cyclopropanecarboxamide moiety via a phenyl spacer. This structure imparts unique physicochemical properties, including potential bioactivity, making it of interest in pharmaceutical and agrochemical research. The cyclopropyl group enhances metabolic stability, while the pyridazinone scaffold offers opportunities for hydrogen bonding and π-stacking interactions, which may improve target binding affinity. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's synthetic accessibility and modular design further support its utility as a versatile intermediate in medicinal chemistry and drug discovery applications.
N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide structure
941979-80-2 structure
Product Name:N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide
CAS No:941979-80-2
MF:C15H15N3O2
MW:269.298503160477
CID:5502474
PubChem ID:18588480
Update Time:2025-10-25

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024473759
    • N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]cyclopropanecarboxamide
    • N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]cyclopropanecarboxamide
    • 941979-80-2
    • N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide
    • F2874-0117
    • Inchi: 1S/C15H15N3O2/c1-18-14(19)9-8-13(17-18)10-4-6-12(7-5-10)16-15(20)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,16,20)
    • InChI Key: YUCKFMJUGGQLJH-UHFFFAOYSA-N
    • SMILES: O=C(C1CC1)NC1C=CC(C2C=CC(N(C)N=2)=O)=CC=1

Computed Properties

  • Exact Mass: 269.116426730g/mol
  • Monoisotopic Mass: 269.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 61.8Ų

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2874-0117-1mg
N-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]cyclopropanecarboxamide
941979-80-2 90%+
1mg
$81.0 2023-05-16

Additional information on N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide

Professional Introduction to N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide (CAS No. 941979-80-2)

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 941979-80-2, represents a convergence of innovative molecular design and therapeutic potential. Its molecular framework incorporates a cyclopropane moiety, which is known for its rigid three-membered ring structure, and a phenyl ring substituted with a pyridazine core. This combination of structural elements not only contributes to the compound's distinct chemical identity but also opens up diverse possibilities for its biological activity.

The< strong>N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide structure is particularly intriguing because it integrates several pharmacophoric elements that are frequently associated with biological efficacy. The pyridazine ring, for instance, is a well-documented scaffold in medicinal chemistry, often found in compounds that exhibit kinase inhibition and other enzyme modulatory activities. The presence of the 1-methyl group on the pyridazine ring further enhances its electronic properties, potentially influencing its binding affinity and selectivity in biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with various biological targets with unprecedented precision. Studies suggest that the cyclopropane moiety in N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide may play a crucial role in stabilizing the conformation of the molecule upon binding to protein receptors. This rigidity can be advantageous in drug design, as it can improve the compound's ability to fit into narrow active sites and reduce off-target effects.

The phenyl ring substituent is another key feature of this compound that warrants detailed examination. Phenyl derivatives are ubiquitous in pharmaceuticals due to their ability to engage in multiple types of non-covalent interactions with biological molecules, including hydrophobic interactions, π-stacking, and hydrogen bonding. In N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide, the phenyl ring is linked to the pyridazine core through an amide bond, which can modulate the electronic properties of the aromatic system and influence its reactivity and solubility.

Current research in this area is focused on leveraging the structural attributes of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide to develop novel therapeutic agents. One particularly promising avenue involves exploring its potential as an inhibitor of enzymes implicated in inflammatory pathways. The combination of a pyridazine scaffold and a cyclopropane ring suggests that this compound may exhibit anti-inflammatory effects by modulating key signaling molecules such as kinases and phosphodiesterases.

Additionally, the unique structural features of this compound make it an attractive candidate for further derivatization and optimization. By systematically modifying various substituents on the molecule, researchers can fine-tune its pharmacokinetic properties, including solubility, bioavailability, and metabolic stability. Such modifications are essential for translating promising preclinical findings into effective clinical therapies.

The synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide presents its own set of challenges due to its complex architecture. However, recent innovations in synthetic methodology have made it increasingly feasible to construct such intricate molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have been instrumental in building the desired framework efficiently.

In conclusion, N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-y l)phenyl)cyclopropanecarboxamide (CAS No. 941979 -80 -2) represents a compelling example of how structural innovation can drive therapeutic discovery. Its unique combination of pharmacophoric elements offers significant potential for developing novel pharmaceuticals with diverse biological activities. As research continues to uncover new insights into its mechanisms of action and optimize its synthetic pathways, this compound is poised to make meaningful contributions to drug development efforts across multiple therapeutic areas.

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